Benzoic acid, 2-fluoro-4-hydroxy-5-methoxy-
Description
Benzoic acid, 2-fluoro-4-hydroxy-5-methoxy- is an organic compound with the molecular formula C8H7FO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 2-position, a hydroxyl group at the 4-position, and a methoxy group at the 5-position
Properties
IUPAC Name |
2-fluoro-4-hydroxy-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQNBTKEAASOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-fluoro-4-hydroxy-5-methoxy- can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. For instance, starting with 2-fluorobenzoic acid, the hydroxyl and methoxy groups can be introduced through directed ortho-metalation followed by electrophilic substitution . Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with a halogenated benzoic acid under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-fluoro-4-hydroxy-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-fluoro-4-hydroxy-5-methoxybenzaldehyde.
Reduction: Formation of 2-fluoro-4-hydroxy-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2-fluoro-4-hydroxy-5-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-fluoro-4-hydroxy-5-methoxy- depends on its interaction with molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-hydroxybenzoic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-Hydroxy-5-methoxybenzoic acid: Lacks the fluorine atom, which may influence its lipophilicity and metabolic stability.
2-Fluoro-5-methoxybenzoic acid: Lacks the hydroxyl group, which may alter its hydrogen bonding capability and biological interactions.
Uniqueness
Benzoic acid, 2-fluoro-4-hydroxy-5-methoxy- is unique due to the presence of all three substituents (fluorine, hydroxyl, and methoxy) on the benzene ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
Benzoic acid, 2-fluoro-4-hydroxy-5-methoxy- (also known by its chemical formula C₈H₇F O₄), is a derivative of benzoic acid characterized by the presence of a fluorine atom, a hydroxyl group, and a methoxy group on its aromatic ring. This compound has garnered attention in the scientific community for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
The molecular structure of benzoic acid, 2-fluoro-4-hydroxy-5-methoxy- can be represented as follows:
This compound features:
- Fluorine atom at the 2-position
- Hydroxyl group at the 4-position
- Methoxy group at the 5-position
These functional groups contribute to its unique chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. The presence of the hydroxyl and methoxy groups enhances the compound's ability to interact with microbial membranes and enzymes, leading to inhibition of bacterial growth. A study highlighted that such compounds can disrupt cellular processes in pathogens, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to antimicrobial properties, benzoic acid, 2-fluoro-4-hydroxy-5-methoxy- has been investigated for its anti-inflammatory effects. The compound's mechanism appears to involve the modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This suggests its utility in treating conditions characterized by excessive inflammation .
The biological activity of benzoic acid, 2-fluoro-4-hydroxy-5-methoxy- is believed to stem from several mechanisms:
- Hydrogen Bonding : The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their function.
- Lipophilicity : The fluorine atom increases lipophilicity, enhancing membrane permeability and stability in biological systems.
- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of benzoic acid, 2-fluoro-4-hydroxy-5-methoxy-.
| Compound Name | Unique Features | Potential Biological Activity |
|---|---|---|
| 2-Fluoro-4-hydroxybenzoic acid | Lacks methoxy group | Limited compared to 2-fluoro-4-hydroxy-5-methoxy |
| 4-Hydroxy-5-methoxybenzoic acid | Lacks fluorine atom | Different lipophilicity and reactivity |
| 2-Fluoro-5-methoxybenzoic acid | Lacks hydroxyl group | Altered hydrogen bonding capability |
Case Studies and Research Findings
Several studies have explored the biological activity of benzoic acid derivatives:
- Antimicrobial Study : A research article demonstrated that derivatives similar to benzoic acid, 2-fluoro-4-hydroxy-5-methoxy-, showed effective inhibition against various bacterial strains, suggesting potential use in antibiotic development .
- Inflammation Model : In an experimental model of inflammation, this compound exhibited significant reduction in inflammatory markers compared to controls, indicating its therapeutic potential in inflammatory diseases .
- Metabolomics Approach : Recent metabolomic studies have identified metabolites derived from benzoic acid derivatives that possess antioxidant properties, further supporting the compound's role in health-related applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
